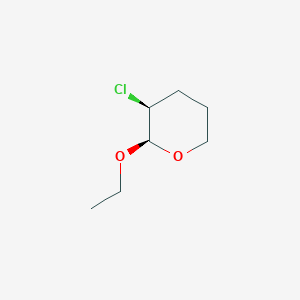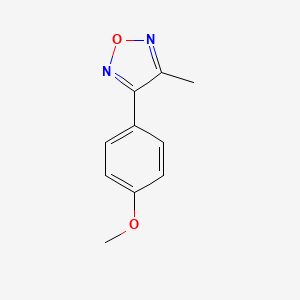
1-Methyl-3-phenethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenethylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a methyl group at the nitrogen atom and a phenethyl group at the third carbon atom. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a typical method might involve the reaction of a phenethylamine derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-Methyl-3-phenethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound without the methyl and phenethyl substitutions.
N-Methylpyrrolidin-2-one: A similar compound with only a methyl group at the nitrogen atom.
3-Phenethylpyrrolidin-2-one: A derivative with only a phenethyl group at the third carbon atom.
Uniqueness: The presence of both the methyl and phenethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrrolidinone derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
21053-47-4 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-methyl-3-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-14-10-9-12(13(14)15)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Clé InChI |
RPDHVXXMIXQHIA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



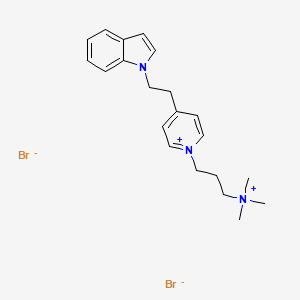
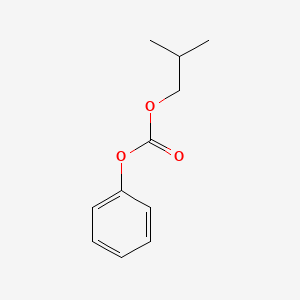

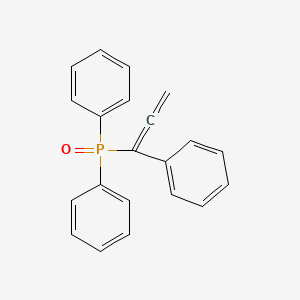
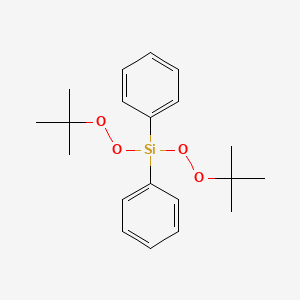
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
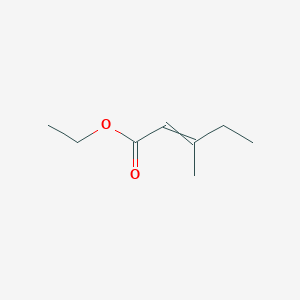
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
